![molecular formula C12H22Br2N2 B1387048 [4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide CAS No. 1158340-38-5](/img/structure/B1387048.png)
[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide
概要
説明
[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide is a chemical compound with the molecular formula C12H21Br2N2 It is a derivative of phenethylamine, characterized by the presence of an aminoethyl group attached to the phenyl ring and diethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromoacetophenone.
Amination: The 4-bromoacetophenone undergoes a nucleophilic substitution reaction with diethylamine to form 4-(diethylamino)acetophenone.
Reduction: The ketone group in 4-(diethylamino)acetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride.
Bromination: The alcohol is then brominated to form 4-(diethylamino)phenethyl bromide.
Amination: Finally, the 4-(diethylamino)phenethyl bromide undergoes another nucleophilic substitution reaction with ammonia to form [4-(2-Aminoethyl)phenyl]diethylamine, which is then converted to its dihydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to carry out the reactions efficiently.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the aminoethyl chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary and secondary amines.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as halides, alkyl groups, or hydroxyl groups.
科学的研究の応用
[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
類似化合物との比較
Similar Compounds
Phenethylamine: The parent compound, which lacks the diethylamine and aminoethyl groups.
N,N-Diethyl-2-phenylethylamine: Similar structure but without the aminoethyl group.
4-(2-Aminoethyl)phenol: Contains an aminoethyl group but lacks the diethylamine moiety.
Uniqueness
[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide is unique due to the presence of both the diethylamine and aminoethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research applications.
特性
IUPAC Name |
4-(2-aminoethyl)-N,N-diethylaniline;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2BrH/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13;;/h5-8H,3-4,9-10,13H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGLKFLQGEHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


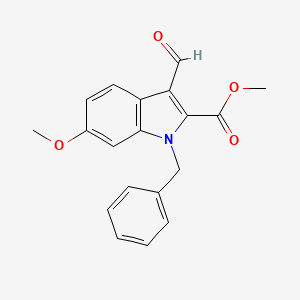
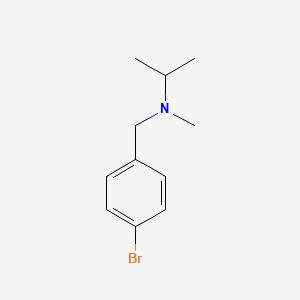
![5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1386968.png)
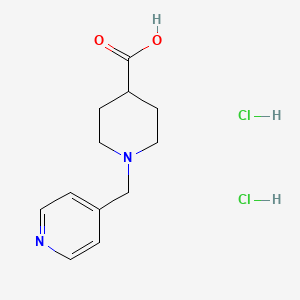
![5-[1-(4-Bromophenoxy)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386970.png)
![(3-Methoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1386973.png)
![4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1386975.png)
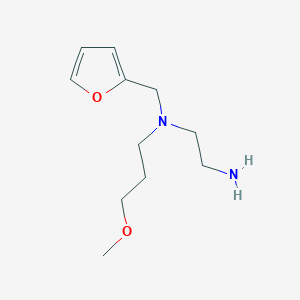
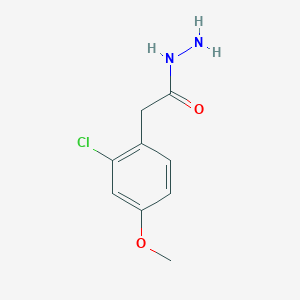
![2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide](/img/structure/B1386980.png)
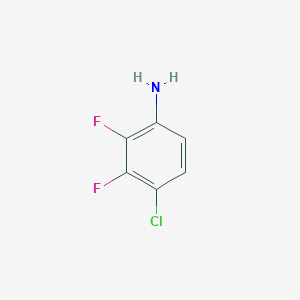
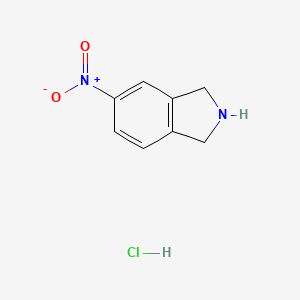
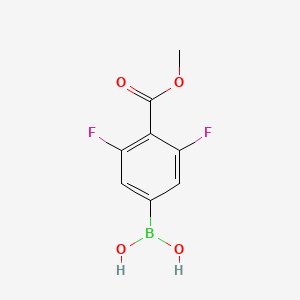
![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1386988.png)
